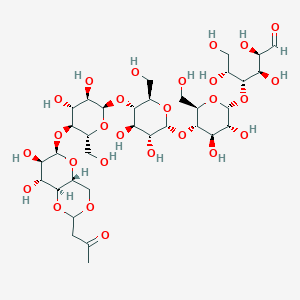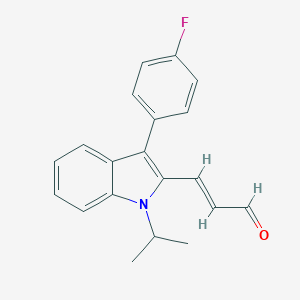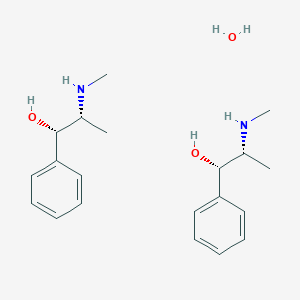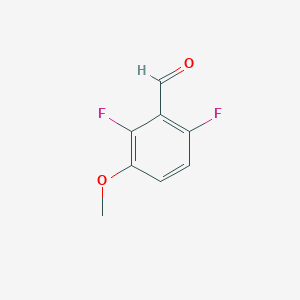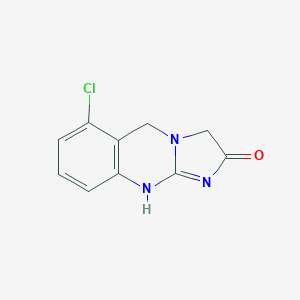
脱塩素アナグレリド
説明
Dechloro Anagrelide is an analogue of Anagrelide, A phosphodiesterase inhibitor with antiplatelet activity. Used as an antithrombocythemic.
科学的研究の応用
がん治療
アナグレリドは、確立された血小板減少薬であり、がん治療の補助療法として新しい用途が見出されています . アナグレリドは、がん細胞によって誘導される血小板形成を阻害し、がん細胞の血小板前駆体への遊走を阻害することが発見されました . これは、さまざまな固形腫瘍のがん生存率を改善する可能性があります .
血小板増加症治療
アナグレリドは、米国とヨーロッパで20年以上、血小板増加症の治療薬として販売されています . 血小板増加症は、血小板数が非常に高い状態であり、血栓症(凝固)を引き起こす可能性があります . アナグレリドは、これらの発生のリスクを低下させます .
がん進行における役割
研究では、通常は血液凝固に関連している血小板が、がんの進行にも関与していることが示されています . アナグレリドは、このプロセスにおける複数のポイントで作用することができます .
副腫瘍性血小板増加症
がんと血小板増加症の患者では、血小板数の増加は、しばしばがんによって直接引き起こされます . この状態は、「副腫瘍性血小板増加症」として知られています
作用機序
Target of Action
Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .
Mode of Action
Dechloro Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .
Biochemical Pathways
Dechloro Anagrelide affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Pharmacokinetics
Dechloro Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of Dechloro Anagrelide can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .
Result of Action
The molecular and cellular effects of Dechloro Anagrelide’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Action Environment
The action, efficacy, and stability of Dechloro Anagrelide can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .
生化学分析
Biochemical Properties
Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .
Cellular Effects
Dechloro Anagrelide has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .
Molecular Mechanism
The mechanism of action of Dechloro Anagrelide involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . Dechloro Anagrelide also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .
Temporal Effects in Laboratory Settings
The effects of Dechloro Anagrelide change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .
Dosage Effects in Animal Models
The effects of Dechloro Anagrelide vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .
Metabolic Pathways
Dechloro Anagrelide is extensively metabolized by the liver into two major metabolites
特性
IUPAC Name |
6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZAPDLTCFPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


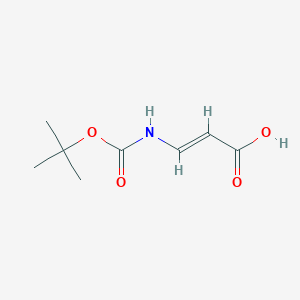
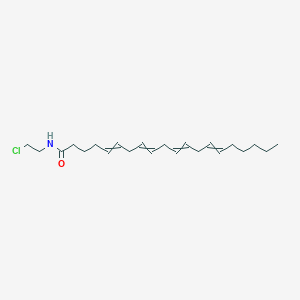
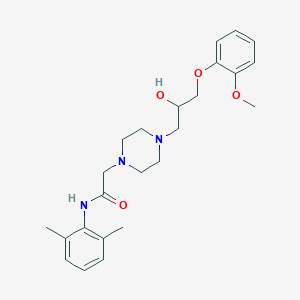
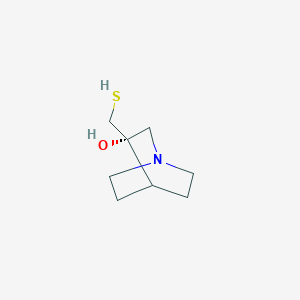
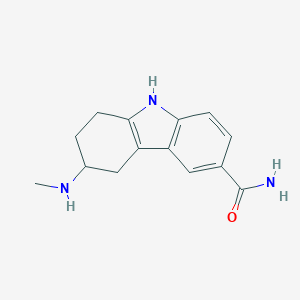
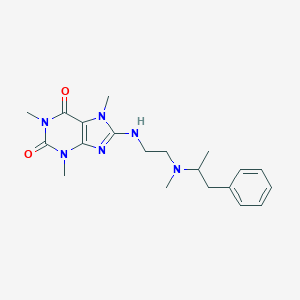
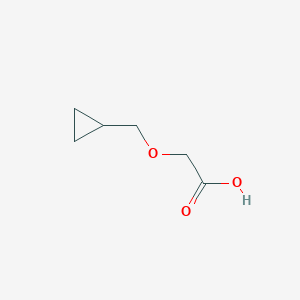
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
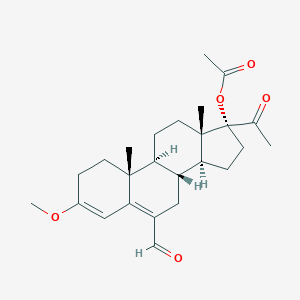
![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)
